molecular formula C11H8F3N3OS B2701595 2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide CAS No. 400083-64-9

2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide

Cat. No.: B2701595
CAS No.: 400083-64-9
M. Wt: 287.26
InChI Key: OAJYHRXQFJZPDC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide (molecular formula: C₁₁H₈F₃N₃OS; molecular weight: 299.26 g/mol) is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 3-(trifluoromethyl)phenyl group and at position 4 with a carbohydrazide moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the carbohydrazide (-CONHNH₂) functional group contributes to hydrogen-bonding interactions, making it a versatile scaffold in medicinal and agrochemical research .

Synthesis The compound is typically synthesized via condensation reactions. For example, ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate (CAS: 132089-39-5) serves as a precursor, undergoing hydrazinolysis to yield the carbohydrazide derivative .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3OS/c12-11(13,14)7-3-1-2-6(4-7)10-16-8(5-19-10)9(18)17-15/h1-5H,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJYHRXQFJZPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326654
Record name 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820184
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400083-64-9
Record name 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, which often involve the use of reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of catalysts.

    Attachment of the Carbohydrazide Group: The carbohydrazide group can be introduced through the reaction of the thiazole derivative with hydrazine or hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₁₁H₈F₃N₃OS
  • Melting Point: 161–163 °C
  • CAS Number: 400083-64-9

The compound features a thiazole ring, which is known for its role in various biological activities. The trifluoromethyl group enhances lipophilicity and biological activity, making it an attractive candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential of 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide in cancer therapy. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies: The compound demonstrated significant cytotoxicity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines when compared to standard anticancer drugs like cisplatin .
  • Mechanism of Action: The thiazole moiety is believed to interfere with DNA synthesis and cellular proliferation, targeting key pathways involved in tumorigenesis .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may exhibit activity against various bacterial strains, potentially serving as a lead compound for developing new antibiotics .

Material Science Applications

In addition to its biological applications, this compound can be utilized in material science due to its unique chemical structure:

  • Polymer Chemistry: The incorporation of thiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that these compounds may improve the performance characteristics of polymers used in coatings and electronic devices .

Case Study 1: Anticancer Efficacy

A study conducted by researchers synthesized several derivatives of thiazole compounds, including this compound. These compounds were subjected to cytotoxicity assays against multiple cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of traditional chemotherapeutics .

Case Study 2: Antimicrobial Screening

In another investigation, a series of thiazole derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that this compound had notable activity against resistant strains of bacteria, suggesting its potential as a scaffold for developing new antibacterial agents .

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the thiazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Substituent Position and Electronic Effects

4-(Trifluoromethyl)benzohydrazide (Compound 6) Structure: Benzohydrazide with a -CF₃ group at the para position. Key Difference: The absence of a thiazole ring reduces π-π stacking interactions compared to the target compound.

N′-{[5-(R-Phenyl)furan-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazides (6a–6f) Structure: Furopyrrole-carboxhydrazides with -CF₃ at the 3-phenyl position. Activity: Compounds 6a (R = 4-Cl), 6b (R = CF₃), and 6c (R = 4-NO₂) inhibit PET in spinach chloroplasts (IC₅₀: 10–25 μM) and reduce chlorophyll content in Chlorella vulgaris . Comparison: The fused furopyrrole system enhances planarity, improving binding to photosynthetic machinery but reducing solubility compared to the monocyclic thiazole analog.

Heterocycle Modifications

2-[(4-Phenyl-1,3-thiazol-2-yl)amino]acetohydrazide (3) Structure: Thiazole with an acetohydrazide side chain. Activity: Not explicitly reported, but the acetohydrazide group may enhance metal-chelating properties for antimicrobial applications .

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde Structure: Thiazole with a fluorophenyl group and aldehyde substituent. Activity: Used as a building block in synthesizing antifungal agents. The electron-withdrawing fluorine atom increases electrophilicity at the aldehyde group .

Functional Group Analogues

Hydrazide Derivatives

Ethyl 2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate

  • Structure : Ester precursor to the target carbohydrazide.
  • Activity : Intermediate in synthesis; ester groups are typically hydrolyzed in vivo to active acids or hydrazides .
  • Comparison : The ethyl ester improves lipophilicity for membrane penetration but lacks the direct hydrogen-bonding capacity of the hydrazide.

2-[5-(2-Naphthalenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic Acid Hydrazides

  • Structure : Pyrazole-thiazole hybrids with naphthalenyl substituents.
  • Activity : Demonstrated antitumor and anti-inflammatory activities in preclinical studies .
  • Comparison : The bulky naphthalenyl group enhances hydrophobic interactions but may sterically hinder target binding compared to the simpler phenyl substituent.

Biological Activity

2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide (CAS Number: 400083-64-9) is a compound that has gained attention due to its potential biological activities, particularly in the field of medicinal chemistry. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, including increased potency and selectivity against various biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₈F₃N₃OS
  • Molecular Weight : 299.26 g/mol
  • Melting Point : 161-163 °C
  • Hazard Classification : Irritant
PropertyValue
Molecular FormulaC₁₁H₈F₃N₃OS
Molecular Weight299.26 g/mol
Melting Point161-163 °C
Hazard ClassificationIrritant

Synthesis

The synthesis of this compound typically involves the reaction of a thiazole derivative with a hydrazine derivative under acidic or basic conditions. The trifluoromethyl group can be introduced via various methods, including nucleophilic substitution reactions or by using trifluoromethylating agents.

Anticancer Activity

Recent studies have indicated that compounds containing the thiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown selective cytotoxicity against various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance the interaction with biological targets, potentially increasing the compound's efficacy.

One study reported that thiazole derivatives demonstrated sub-micromolar IC50 values against Bcl-2-expressing human cancer cell lines, suggesting that modifications such as the trifluoromethyl group can significantly impact their biological activity .

The mechanism by which this compound exerts its effects may involve the inhibition of anti-apoptotic pathways mediated by proteins such as Bcl-2. Research indicates that compounds with similar structures can disrupt Bcl-2-Bim interactions, leading to increased apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy

In a recent study evaluating various thiazole derivatives, researchers found that those containing a trifluoromethyl group exhibited enhanced binding affinity to Bcl-2 compared to their non-fluorinated counterparts. The most potent derivative showed an IC50 value as low as 0.31 µM against Bcl-2-positive cell lines while sparing Bcl-2-negative lines .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that the trifluoromethyl substitution significantly contributes to the compound's biological activity. The introduction of electron-withdrawing groups like -CF₃ not only increased hydrophobic interactions but also improved overall binding affinity to target proteins involved in apoptosis regulation .

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